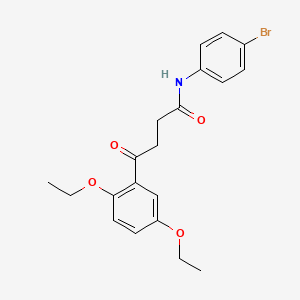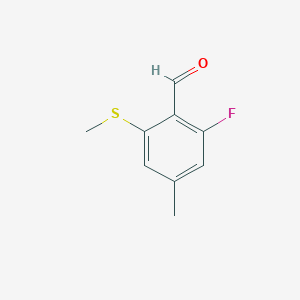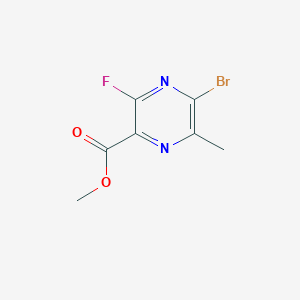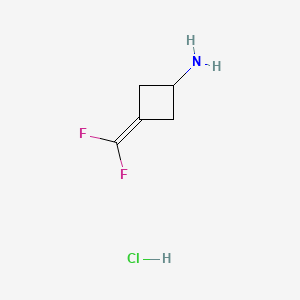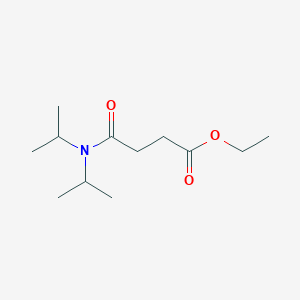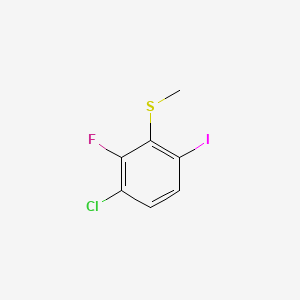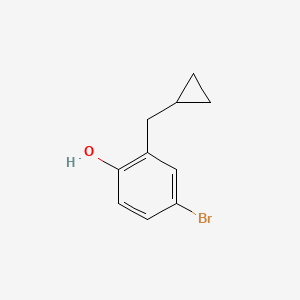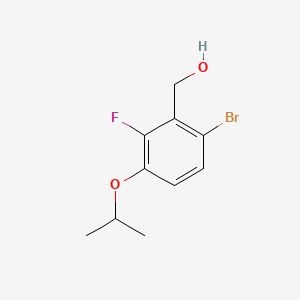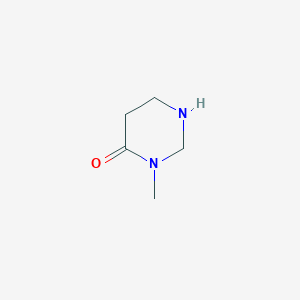
3-Methyltetrahydropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyltetrahydropyrimidin-4(1H)-one is a heterocyclic organic compound with a pyrimidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyltetrahydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,3-diaminopropane with formic acid, followed by cyclization to form the desired pyrimidine ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities, with better control over reaction conditions and product purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyltetrahydropyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce tetrahydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
3-Methyltetrahydropyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyltetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the target’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyrimidine: Similar in structure but lacks the methyl group at the 3-position.
Pyrimidine: The parent compound, which lacks the tetrahydro and methyl modifications.
1,3-Dimethyluracil: A related compound with two methyl groups and a different ring structure.
Uniqueness
3-Methyltetrahydropyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of the tetrahydropyrimidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C5H10N2O |
|---|---|
Peso molecular |
114.15 g/mol |
Nombre IUPAC |
3-methyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H10N2O/c1-7-4-6-3-2-5(7)8/h6H,2-4H2,1H3 |
Clave InChI |
SDNMWRUIDYBVBO-UHFFFAOYSA-N |
SMILES canónico |
CN1CNCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


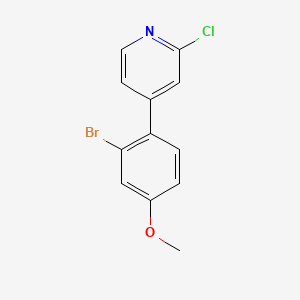
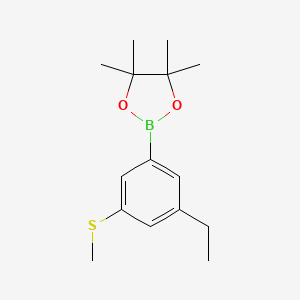
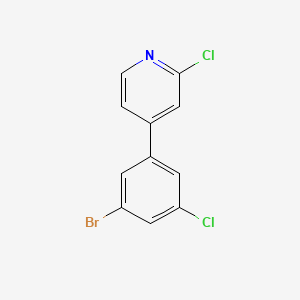
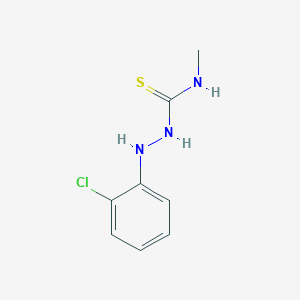
![tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate](/img/structure/B14020412.png)
